molecular formula C5H10ClNO2 B6245808 rac-(1R,2R)-1-amino-2-methylcyclopropane-1-carboxylic acid hydrochloride, trans CAS No. 100819-58-7

rac-(1R,2R)-1-amino-2-methylcyclopropane-1-carboxylic acid hydrochloride, trans

Cat. No.: B6245808
CAS No.: 100819-58-7
M. Wt: 151.6
InChI Key:
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Description

rac-(1R,2R)-1-amino-2-methylcyclopropane-1-carboxylic acid hydrochloride, trans: is a chiral cyclopropane derivative. This compound is notable for its unique structural features, including a cyclopropane ring, which imparts significant strain and reactivity. The presence of both an amino group and a carboxylic acid group makes it a versatile intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Cyclopropanation Reaction: : The synthesis typically begins with the cyclopropanation of an appropriate alkene using a carbenoid reagent. For instance, a common method involves the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst such as rhodium or copper.

  • Resolution of Racemic Mixture: : Given that the compound is racemic, resolution techniques such as chiral chromatography or the use of chiral auxiliaries may be employed to separate the enantiomers.

Industrial Production Methods

Industrial production often involves the optimization of the above synthetic routes to maximize yield and purity. This includes the use of continuous flow reactors for cyclopropanation and high-throughput screening for the most effective catalysts and conditions. Additionally, large-scale resolution techniques, such as crystallization with chiral resolving agents, are employed to obtain the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide or peracids.

  • Reduction: : The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or borane complexes.

  • Substitution: : The amino group can undergo substitution reactions to form various derivatives, including amides, ureas, and sulfonamides, using reagents like acyl chlorides, isocyanates, and sulfonyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Lithium aluminum hydride, borane complexes.

    Substitution Reagents: Acyl chlorides, isocyanates, sulfonyl chlorides.

Major Products

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Amides, ureas, sulfonamides.

Scientific Research Applications

Chemistry

In organic chemistry, rac-(1R,2R)-1-amino-2-methylcyclopropane-1-carboxylic acid hydrochloride, trans is used as a building block for the synthesis of more complex molecules. Its strained cyclopropane ring makes it a valuable intermediate for the synthesis of natural products and pharmaceuticals.

Biology

In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand for receptor studies. Its unique structure allows it to interact with various biological targets, making it a useful tool in biochemical assays.

Medicine

Pharmacologically, this compound is investigated for its potential therapeutic applications, including as an antiviral or anticancer agent. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the synthesis of agrochemicals and specialty chemicals. Its reactivity and versatility make it a valuable intermediate in the production of various industrial products.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-1-amino-2-methylcyclopropane-1-carboxylic acid hydrochloride, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological macromolecules. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with target proteins, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-1-amino-2-methylcyclopropane-1-carboxylic acid
  • (1S,2S)-1-amino-2-methylcyclopropane-1-carboxylic acid
  • (1R,2S)-1-amino-2-methylcyclopropane-1-carboxylic acid

Uniqueness

rac-(1R,2R)-1-amino-2-methylcyclopropane-1-carboxylic acid hydrochloride, trans: is unique due to its racemic nature, which provides a mixture of enantiomers. This can be advantageous in certain synthetic applications where both enantiomers are required. Additionally, the hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its free acid form.

Properties

CAS No.

100819-58-7

Molecular Formula

C5H10ClNO2

Molecular Weight

151.6

Purity

95

Origin of Product

United States

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